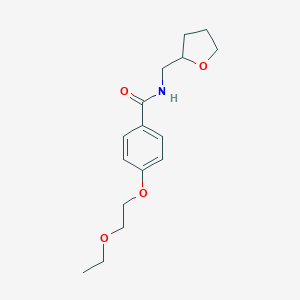
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential application in various scientific research fields due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its unique chemical structure and properties. It has been shown to have anti-tumor activity and can inhibit the growth of cancer cells, making it a promising compound for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its potential application in cancer research and explore its mechanism of action in more detail. Another direction is to study its potential application in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-aminobenzamide with tetrahydro-2-furanmethanol and ethylene glycol dimethyl ether in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential application in the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function.
Propiedades
Nombre del producto |
4-(2-ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H23NO4/c1-2-19-10-11-21-14-7-5-13(6-8-14)16(18)17-12-15-4-3-9-20-15/h5-8,15H,2-4,9-12H2,1H3,(H,17,18) |
Clave InChI |
DPIQLJCVHVCJTF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
SMILES canónico |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268509.png)
![2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
![2-chloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268511.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268512.png)
![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268517.png)
![3-[(3-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268518.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268519.png)
![4-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268520.png)
![N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B268521.png)
![4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268522.png)
![4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268523.png)
![3-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268529.png)
![2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268531.png)